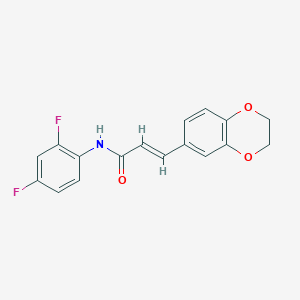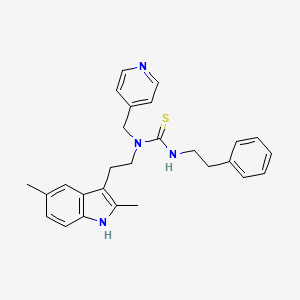![molecular formula C8H14O5 B2432245 2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1824131-47-6](/img/structure/B2432245.png)
2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis pathway for (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves the conversion of a starting material to an intermediate, which is then further reacted to form the final product. The starting materials include 2-methylpropan-2-ol, 2-bromoacetic acid, Sodium hydroxide, Sodium borohydride, Sodium cyanoborohydride, Sodium hydride, Methyl iodide, Ethyl acetate, Methanol, and Acetic acid. The reaction steps involve various conversions and reductions, leading to the formation of the final product.Molecular Structure Analysis
The molecular weight of (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is 190.195. The InChI Key is ZNNDGDKLQUKDGI-YFKPBYRVSA-N.Chemical Reactions Analysis
(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid acts as an alternative energy source for the brain during periods of fasting or low carbohydrate intake. It can cross the blood-brain barrier and is metabolized by the brain to produce energy.Physical And Chemical Properties Analysis
The molecular formula of (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is C12H16O4 . The EC Number is 402-670-3 and the CAS number is 106797-53-9 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Investigation
Nitrogenous Compounds from Deep Sea Fungus : Research by Luo, Zhou, and Liu (2018) isolated compounds including derivatives of 2,4-dioxobutanoic acid from the deep sea fungus Leptosphaeria sp. These compounds were evaluated for cytotoxic and antiviral activities, indicating a potential application in medicinal chemistry (Luo, Zhou, & Liu, 2018).
Synthesis of Analog Compounds : Kuchař et al. (1995) synthesized analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, demonstrating the chemical versatility of such compounds in pharmaceutical research (Kuchař et al., 1995).
Biological and Pharmacological Applications
Fluorescent Probe for Alzheimer’s Disease : A novel fluorescent probe for β-amyloids, based on 4-oxobutanoic acid derivatives, was developed by Fa et al. (2015). This probe showed high binding affinities, illustrating the compound's application in molecular diagnosis of Alzheimer's disease (Fa et al., 2015).
Inhibitors of Glycolic Acid Oxidase : Williams et al. (1983) explored 4-substituted 2,4-dioxobutanoic acids as inhibitors of glycolic acid oxidase, suggesting potential therapeutic applications in metabolic disorders (Williams et al., 1983).
Apoptosis in Lymphoid Cells : Quash et al. (1995) discovered that 4-methylthio-2-oxobutanoic acid, a derivative of 4-oxobutanoic acid, induces apoptosis in lymphoid cells, highlighting a potential role in cancer research and therapy (Quash et al., 1995).
Antioxidant Properties : Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including 3-oxobutanoate, demonstrating their potential in developing antioxidative agents (Stanchev et al., 2009).
Microbial Oxidation and Enantiomer Formation : Research by Ohta and Tetsukawa (1979) and Bernardi, Cardillo, and Ghiringhelli (1984) on microbial oxidation of related compounds provides insight into the use of these compounds in stereoselective synthesis (Ohta & Tetsukawa, 1979) (Bernardi, Cardillo, & Ghiringhelli, 1984).
Material Science and Spectroscopy
Spectroscopic and Structural Analysis : Studies like those by Raju et al. (2015) provide detailed spectroscopic and structural analyses of oxobutanoic acid derivatives, contributing to the understanding of their physical and chemical properties (Raju et al., 2015).
Photolysis Research : The photolysis of methyl 2-chloro-3-oxobutanoate, as investigated by Enev et al. (1987), provides insights into the reactivity of 4-oxobutanoic acid derivatives under light exposure, relevant in photochemistry (Enev et al., 1987).
Wirkmechanismus
(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid acts as an alternative energy source for the brain during periods of fasting or low carbohydrate intake. It can cross the blood-brain barrier and is metabolized by the brain to produce energy. It also has anti-inflammatory and antioxidant properties, which can protect the brain from damage.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDGDKLQUKDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432163.png)

![7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432166.png)




![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid](/img/structure/B2432175.png)
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2432179.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2432183.png)
